5-Cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one
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Overview
Description
5-Cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one is a chemical compound with the CAS Number: 72306-25-3 . It has a molecular weight of 182.25 . The IUPAC name for this compound is 5-cyclopropyl-2-mercapto-6-methylpyrimidin-4-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2OS/c1-4-6 (5-2-3-5)7 (11)10-8 (12)9-4/h5H,2-3H2,1H3, (H2,9,10,11,12) . This code provides a way to encode the molecular structure using a textual string.Scientific Research Applications
Synthesis and Biological Evaluation
Compounds like 5-Cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one are synthesized and evaluated for their antimicrobial activities. Dangar (2017) synthesized dihydropyrimidine derivatives and screened them for antimicrobial properties, highlighting the compound's potential in drug and pharmaceutical research (Dangar, 2017).
Structural Characterization and Inhibitory Potential
Al-Wahaibi et al. (2021) reported on the structural characterization of dihydropyrimidine derivatives and their potential as dihydrofolate reductase inhibitors, a key enzyme target in cancer therapy (Al-Wahaibi et al., 2021).
Antifilarial Activity
Singh et al. (2008) synthesized a series of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines and evaluated them for antifilarial activity, offering insights into potential treatments for filarial infections (Singh et al., 2008).
Heterocyclic Systems and Biological Activities
Bassyouni and Fathalla (2013) explored the synthesis of heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, noting their wide range of biological activities such as antimicrobial, antiviral, and anticancer properties (Bassyouni & Fathalla, 2013).
Novel Thiopyrimidine-Glucuronide Compounds
Wanare (2022) designed and synthesized thiopyrimidine-glucuronide compounds, showing promise in biological activities. This study highlights the compound's versatility in forming new therapeutic agents (Wanare, 2022).
Safety and Hazards
Properties
IUPAC Name |
5-cyclopropyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-6(5-2-3-5)7(11)10-8(12)9-4/h5H,2-3H2,1H3,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZIQAZLWXTBKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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